4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a dioxocyclohexylidene moiety, and a pyrazinecarbothioamide framework, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves multiple stepsThe final step involves the formation of the pyrazinecarbothioamide framework under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazinecarbothioamide compounds .
Scientific Research Applications
4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-CHLOROPHENYL derivatives: These compounds share the chlorophenyl group and may exhibit similar chemical reactivity.
Dioxocyclohexylidene compounds: Known for their stability and potential biological activities.
Pyrazinecarbothioamide derivatives: Often studied for their diverse pharmacological properties.
Uniqueness
4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29ClN4O2S |
---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
4-[2-[[4-(4-chlorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C26H29ClN4O2S/c27-21-8-6-19(7-9-21)20-16-24(32)23(25(33)17-20)18-28-10-11-30-12-14-31(15-13-30)26(34)29-22-4-2-1-3-5-22/h1-9,18,20,32H,10-17H2,(H,29,34) |
InChI Key |
JWBCVLJTONHCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)O)C(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.